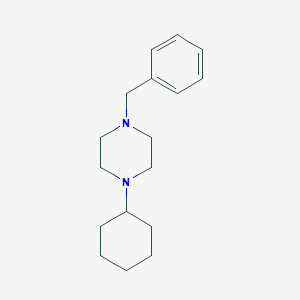

1-Benzyl-4-cyclohexylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26N2 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-benzyl-4-cyclohexylpiperazine |

InChI |

InChI=1S/C17H26N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1,3-4,7-8,17H,2,5-6,9-15H2 |

InChI Key |

AFMSOFCDKXCYJS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4 Cyclohexylpiperazine and Its Analogues

Established Synthetic Pathways and Reaction Conditions for 1-Benzyl-4-cyclohexylpiperazine

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of the core piperazine (B1678402) heterocycle, followed by the sequential or strategic introduction of the cyclohexyl and benzyl (B1604629) substituents.

Formation of the Piperazine Ring System

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a foundational structural motif in a vast number of biologically active compounds. nih.govontosight.aithieme.de Its synthesis can be accomplished through several established methods. Classical approaches often involve the cyclization of appropriate precursors. One of the most common methods is the reaction of ethylenediamine (B42938) with dihaloalkanes under basic conditions.

Alternative and more advanced strategies have been developed to afford greater control and diversity. These include:

The reduction of 2-ketopiperazines or diketopiperazines. researchgate.net

Catalytic reductive cyclization of dioximes, which allows for the conversion of a primary amino group into a piperazine ring. nih.gov

Stepwise N-alkylation of 1,2-diamines. researchgate.net

Alkylation and subsequent reduction of 2-methylpyrazines. researchgate.net

In the realm of biosynthesis, nonribosomal peptide synthetases (NRPS) have been identified as being involved in the formation of piperazine skeletons in natural products. nih.gov

A summary of common synthetic approaches for the piperazine ring is provided below.

| Synthetic Method | Precursors | Description | Reference |

| Dihaloalkane Cyclization | Ethylenediamine, Dihaloalkanes | A classical method involving the reaction of an amine with an alkyl halide under basic conditions to form the heterocyclic ring. | smolecule.com |

| Reductive Cyclization | Primary amines, Nitrosoalkenes | A modern approach that builds the piperazine ring from a primary amine via the formation and subsequent stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. | nih.gov |

| Ketopiperazine Reduction | (Di)ketopiperazines | The piperazine ring is formed by the chemical reduction of the amide carbonyl groups within a pre-formed ketopiperazine structure. | researchgate.net |

| Stepwise N-Alkylation | 1,2-Diamines | Involves the sequential alkylation of both nitrogen atoms of a 1,2-diamine with a two-carbon electrophile to close the ring. | researchgate.net |

Introduction of Cyclohexyl and Benzyl Moieties via Specific Reaction Protocols

Once the piperazine nucleus is obtained, or a suitable precursor like 1-Boc-piperazine is used, the cyclohexyl and benzyl groups are introduced. The order of introduction can be varied to optimize the synthesis and purification.

A common strategy involves the initial N-alkylation of a protected piperazine. For instance, 1-Boc-piperazine can be reacted with a cyclohexyl halide in the presence of an inorganic base and an organic solvent under reflux conditions to yield 4-Boc-1-cyclohexylpiperazine. google.com Following this, the Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions to give 1-cyclohexylpiperazine (B93859) hydrochloride. google.com The free base can then be obtained and subsequently reacted with benzyl chloride in the presence of a base to afford the final product, this compound. orgsyn.org This stepwise approach prevents the formation of the undesired 1,4-dibenzylpiperazine (B181160) byproduct that can occur when reacting piperazine directly with benzyl chloride. orgsyn.org

Alternatively, 1-benzylpiperazine (B3395278) can be used as a starting material. It can undergo reductive amination with cyclohexanone (B45756) to introduce the cyclohexyl group. rsc.org Another approach involves the nucleophilic substitution of a piperazine derivative with cyclohexyl halides. smolecule.com

The benzyl group is considered an ideal blocking group in piperazine chemistry as it can be easily removed by hydrogenolysis, allowing for the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Advanced Synthetic Strategies and Chemical Transformations of the this compound Scaffold

The this compound framework is not only a synthetic target but also a versatile scaffold for further chemical modification. Advanced synthetic methods can be employed to derivatize the core structure, leading to a diverse range of analogues.

Applications of the Mitsunobu Reaction in Derivatization

The Mitsunobu reaction, a powerful tool for forming carbon-nitrogen bonds with stereochemical inversion at an alcohol carbon, has been successfully applied to the synthesis of this compound. acs.orgamazonaws.comorganic-chemistry.org This reaction typically involves the coupling of a primary or secondary alcohol with an acidic pronucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgrsc.org

While the standard Mitsunobu reaction is often limited by the requirement for acidic nucleophiles (pKa < 11), recent advancements have expanded its scope. acs.orgorganic-chemistry.org The development of highly nucleophilic N-heterocyclic phosphines (NHPs) has enabled the use of less acidic and even basic amines, such as piperazines, as effective nucleophiles. acs.org In this context, this compound has been synthesized by reacting 1-cyclohexylpiperazine with benzyl alcohol under modified Mitsunobu conditions. acs.orgamazonaws.com

The general mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate generated from the reaction of the phosphine and the azodicarboxylate, making the alcohol's oxygen a good leaving group for subsequent nucleophilic attack by the piperazine nitrogen. organic-chemistry.org

| Reactants | Reagents | Product | Reference |

| Benzyl Alcohol, 1-Cyclohexylpiperazine | N-Heterocyclic Phosphine (NHP-butane), Azodicarboxylate (ADDP) | This compound | acs.org |

| Benzyl Alcohol, 1-Cyclohexylpiperazine | Diazaphosphites, Azodicarboxylate | This compound | amazonaws.com |

Exploration of Oxidation and Reduction Reactions

The this compound scaffold is susceptible to both oxidation and reduction reactions, which can be used to introduce new functionalities or modify the existing structure.

Oxidation: The tertiary nitrogen atoms of the piperazine ring can be oxidized to form the corresponding N-oxides, a common metabolic pathway for many piperazine-containing drugs. smolecule.com Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide have been noted for use with similar, more complex piperazine carboxylates. The nature of the N-substituents, such as the benzyl group, can influence the electrochemical potential and mechanism of the oxidation process. nih.gov

Reduction: Reduction reactions offer key synthetic transformations. The most significant is the hydrogenolysis of the N-benzyl group. This debenzylation is a mild and efficient method to remove the benzyl protecting group, liberating the secondary amine for further functionalization. orgsyn.org Additionally, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, for example, to reduce amide functionalities in analogues, yielding the corresponding amines. nih.gov

Nucleophilic Substitution and Diverse Functionalization Approaches

The piperazine core of this compound provides ample opportunity for derivatization through nucleophilic substitution and other functionalization strategies.

N-Functionalization: The nitrogen atoms are the primary sites for modification. Following a potential debenzylation, the newly formed secondary amine at the N-1 position can be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents. thieme.denih.gov For example, 1-cyclohexylpiperazine can be acylated with chloroacetyl chloride. evitachem.com

Substitution on Aromatic/Alicyclic Rings: Functionalization can also occur on the appended moieties. If a substituted benzyl group is used, such as 2-chlorobenzyl, the halogen provides a handle for further nucleophilic substitution reactions. smolecule.com Similarly, the cyclohexyl ring can be modified. Syntheses starting with functionalized cyclohexanones can lead to analogues with substituents on the cyclohexyl ring, which has been shown to be a viable strategy for modulating biological activity in related series. nih.gov

Multi-Component Reactions: The constituent amines, such as 1-benzylpiperazine or 1-cyclohexylpiperazine, can serve as building blocks in multi-component reactions, allowing for the rapid assembly of complex molecules in a single step. rsc.org

These diverse synthetic approaches underscore the versatility of the this compound scaffold in the design and synthesis of new chemical entities.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 Cyclohexylpiperazine and Its Analogues

Impact of Structural Modifications on Biological Activity and Receptor Selectivity

The chemical scaffold of 1-benzyl-4-cyclohexylpiperazine offers several points for modification: the benzyl (B1604629) group, the cyclohexyl group, and the central piperazine (B1678402) ring. Alterations at each of these positions have profound effects on the compound's affinity and selectivity for its target receptors.

The benzyl group often serves as a key hydrophobic region interacting with the receptor binding pocket. Modifications to this aromatic ring, such as the introduction of various substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity.

For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives, which share a similar structural motif, modifications on the aralkyl moiety were studied systematically. It was found that incorporating a carbonyl group between the aromatic ring and the piperidine (B6355638) moiety led to a dramatic decrease in σ1 receptor binding affinity. researchgate.net This suggests that the flexibility and electronic nature of the benzyl group are critical for optimal receptor interaction, and introducing rigidifying or electron-withdrawing groups at this position can be detrimental to binding. researchgate.net Similarly, studies on related arylpiperazines have shown that substitutions at the ortho position of the aryl ring can improve both binding and functional potency. acs.org For example, an o-isopropyl-substituted compound showed a 9-fold increase in binding affinity compared to the unsubstituted version. acs.org

The cyclohexyl group is another critical hydrophobic component that significantly contributes to the binding affinity of these ligands. SAR studies have explored replacing this group with other cyclic or acyclic moieties to understand its importance.

In studies of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the cyclohexyl group was found to be crucial for activity. nih.govuq.edu.au It was oriented to form strong pi-stacking interactions with a tyrosine residue in the adjacent protomer of the IMPDH tetramer, a key target in Mycobacterium tuberculosis. nih.gov Replacing the cyclohexyl ring with a larger cycloheptyl ring reduced both enzyme and whole-cell activity by approximately an order of magnitude. nih.gov Conversely, adding a methyl group at the 2-position of the cyclohexyl ring moderately improved inhibitory activity against IMPDH. nih.gov

Further research on σ receptor ligands has consistently highlighted the importance of a bulky cycloalkyl substituent. The replacement of a cyclohexylmethyl moiety with a much smaller methyl group resulted in a dramatic, thousand-fold decrease in σ1 affinity. units.it This is attributed to the reduced efficiency of the smaller group in establishing significant hydrophobic connections with residues within the receptor's binding pocket. units.it The interaction between the cyclohexyl group and hydrophobic residues like Ile128, Phe133, Tyr173, and Leu186 is a major contributor to the binding energy. units.it In a series of analogs based on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a potent σ receptor modulator, removal of the cyclohexyl ring altogether resulted in a significant drop in affinity. researchgate.netfrontiersin.org

Table 1: Impact of Cyclohexyl Group Modification on Biological Activity

| Compound/Modification | Target | Change in Activity | Reference |

|---|---|---|---|

| Cyclohexyl to Cycloheptyl Replacement | Mth IMPDH | ~10-fold reduction in activity | nih.gov |

| Addition of Methyl at Cyclohexyl C-2 | Mth IMPDH | Moderately improved inhibitory activity | nih.gov |

| Cyclohexylmethyl to Methyl Replacement | σ1 Receptor | ~1000-fold decrease in affinity | units.it |

| Removal of Cyclohexyl Ring | σ Receptors | Significant drop in affinity | researchgate.netfrontiersin.org |

The piperazine ring acts as a central scaffold and a linker. Its conformational flexibility and the basicity of its nitrogen atoms are essential for receptor binding. Modifications that alter the distance between the key benzyl and cyclohexyl pharmacophores, or that constrain the conformation of the molecule, have been investigated.

In one study, modifying the piperazine ring by adding a methyl group at the 3-position led to a profound loss of both biochemical and whole-cell activity. nih.gov Increasing the distance between the terminal groups by using different linker chains also resulted in a loss of activity. nih.gov Conformational restriction is a common strategy to enhance binding affinity by reducing the entropic penalty upon binding. units.it For example, creating bicyclic structures like 2,5-diazabicyclo[2.2.2]octanes from more flexible piperazine derivatives was explored to increase σ1 affinity. units.it

Studies on PB28 analogs explored shortening or elongating the propyl chain that connects the piperazine to the tetralin moiety. frontiersin.org These changes significantly affected affinity, indicating an optimal linker length for receptor interaction. frontiersin.org

Elucidation of Pharmacophore Models for this compound Derivatives

Pharmacophore models define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For σ receptor ligands, a class to which many this compound derivatives belong, several pharmacophore models have been proposed.

A general σ receptor pharmacophore consists of a basic nitrogen atom and two hydrophobic regions positioned at a specific distance from it. researchgate.netsemanticscholar.org

A Basic Amine Site: This is typically the piperazine nitrogen, which is protonated at physiological pH and forms a key ionic or hydrogen bond interaction with the receptor.

A Primary Hydrophobic Region: This site is located approximately 6-10 Å from the basic amine and is often occupied by a bulky hydrophobic group. researchgate.netnih.gov In the case of this compound, this could be the benzyl moiety.

A Secondary Hydrophobic Region: This is a smaller hydrophobic pocket located about 2.5-3.9 Å from the amine site. researchgate.netnih.gov The cyclohexyl group often occupies this region.

The development of these models relies on SAR data from numerous series of compounds. For example, the drastic loss of affinity observed when the hydrophobic cyclohexyl group is removed aligns perfectly with the necessity of the secondary hydrophobic region in the model. frontiersin.orgresearchgate.net Similarly, the requirement for a basic nitrogen is confirmed by studies showing that converting the piperazine nitrogen into a less basic amide or a permanently charged quaternary ammonium (B1175870) salt significantly alters binding affinity. researchgate.net

Comparative Analysis with Related Piperazine and Piperidine Scaffolds in SAR Research

To better understand the role of the piperazine core, it is often compared with the closely related piperidine scaffold, where one of the nitrogen atoms is replaced by a carbon. These comparative studies reveal crucial insights into the binding requirements of the target receptor.

In a key study, researchers synthesized and tested series of both 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives. researchgate.net The comparison of their binding affinities for σ1 receptors strongly suggested a different binding mode for the two scaffolds. researchgate.net This implies that the presence and position of the second nitrogen atom in the piperazine ring are not merely passive structural elements but actively participate in or influence the ligand-receptor interaction.

For σ2 receptor ligands derived from the potent modulator PB28, replacing one of the piperazine nitrogens with a methine group (to form a piperidine) was investigated. researchgate.net While none of the piperidine analogs achieved the high affinity of the parent piperazine compound, the study revealed that both basic nitrogen atoms in the piperazine ring contribute to optimal σ2 receptor binding. researchgate.net However, certain piperidine analogs did emerge as putative σ2 agonists, indicating that the piperidine scaffold can still support activity, albeit with a different affinity and selectivity profile. researchgate.net In another study, the cyclohexyl piperazine derivative 12l was found to be poorly selective, whereas other amino-containing groups like homomorpholinyl (12m) yielded active and selective compounds for the σ1 receptor. acs.org

Table 2: Comparative Affinity of Piperazine vs. Piperidine Scaffolds

| Scaffold | Key Finding | Target Receptor | Reference |

|---|---|---|---|

| Piperazine vs. Piperidine | Evidence for different binding modes | σ1 | researchgate.net |

| Piperazine (in PB28) | Both N-atoms contribute to optimal binding | σ2 | researchgate.net |

| Piperidine (PB28 analog) | Lower affinity than piperazine parent, but can retain agonist activity | σ2 | researchgate.net |

| Cyclohexyl Piperazine (12l) | Poorly selective | σ1 | acs.org |

Mechanistic Investigations of 1 Benzyl 4 Cyclohexylpiperazine and Its Analogues in Preclinical Models

Receptor Binding Affinity and Selectivity Profiling

The piperazine (B1678402) scaffold, particularly when substituted with benzyl (B1604629) and cyclohexyl groups, serves as a versatile framework for designing ligands that interact with multiple receptor systems. The nature of these interactions, from high-affinity binding to functional modulation, is critical to understanding their potential therapeutic applications.

The sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), are key targets for 1-benzyl-4-cyclohexylpiperazine and its analogues. nih.gov These receptors are implicated in a wide range of cellular functions and are considered important in the context of neurological disorders and cancer. nih.gov

Derivatives of benzylpiperazine have been extensively studied as sigma receptor ligands. nih.gov Structure-activity relationship (SAR) studies reveal that the N-benzylpiperazine moiety is a crucial component for high-affinity binding. For instance, the 4-methoxybenzylpiperazinyl derivative, compound 8 , was identified as a potent and selective ligand for the σ1R over the σ2R. nih.gov Further modifications led to the development of compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which demonstrated a very high affinity for the σ1R with a Kᵢ value of 1.6 nM and an 886-fold selectivity over the σ2R. nih.gov

In another series, the replacement of a cyclohexyl group with other substituents in N-cyclohexylpiperazine analogues led to a significant drop in affinity at both sigma receptor subtypes. frontiersin.org Specifically, benzyl-containing analogues showed a drastic drop in affinity for the σ2 receptor, with a Kᵢ value of 1870 nM, while the reduction in affinity for the σ1 receptor was less pronounced (a 10- to 50-fold reduction). frontiersin.orgresearchgate.net This highlights the importance of the cyclohexyl moiety for high-affinity σ2R binding in certain structural contexts. researchgate.net The comparison between aralkyl derivatives of 4-benzylpiperidine (B145979) and the corresponding 4-benzylpiperazine series suggests a different binding mode at σ1 receptors for the two scaffolds. researchgate.net

Table 1: Sigma Receptor Binding Affinities of this compound Analogues This table is interactive. You can sort and filter the data.

| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) | Reference |

|---|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) | σ1R | 1.6 | 886 | nih.gov |

| 4-methoxybenzylpiperazinyl derivative (8 ) | σ1R | N/A | 432 | nih.gov |

| Benzyl-containing N-cyclohexylpiperazine analogue | σ1R | N/A (10-50 fold reduction vs lead) | N/A | frontiersin.orgresearchgate.net |

| Benzyl-containing N-cyclohexylpiperazine analogue | σ2R | 1870 | N/A | frontiersin.orgresearchgate.net |

Beyond sigma receptors, benzylpiperazine derivatives have been evaluated for their interaction with key neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. A series of aralkyl derivatives of 4-benzylpiperazine showed selectivity for sigma receptors over 5-HT₁ₐ and D₂ receptors. researchgate.net However, certain compounds within this series, namely 9aa , 9ba , and 9ab , exhibited notable high affinity for both sigma and 5-HT₁ₐ receptors, with Kᵢ values in the nanomolar range, while maintaining selectivity against D₂ receptors. researchgate.net These specific compounds also acted as partial agonists in a human 5-HT₁ₐ [³⁵S]GTPγS binding assay, indicating their potential to modulate serotonergic signaling. researchgate.net

The structural similarity of some piperazine derivatives to known opioid ligands has prompted investigations into their activity at opioid receptors. MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, a close analogue of this compound, is a synthetic opioid that activates μ-opioid receptors. nih.gov In preclinical assays, MT-45 demonstrated the ability to inhibit cAMP accumulation with an apparent potency (EC₅₀) of 1.3 μM. nih.gov It was found to be a poor recruiter of β-arrestin2, a key protein in receptor desensitization and signaling. nih.gov Fluorinated derivatives of MT-45, such as 2F-MT-45, showed significantly higher potency, with an EC₅₀ of 42 nM for cAMP inhibition. nih.gov These findings confirm that the 1-cyclohexylpiperazine (B93859) scaffold can be incorporated into potent μ-opioid receptor agonists. nih.gov

Table 2: Functional Activity of MT-45 at the μ-Opioid Receptor This table is interactive. You can sort and filter the data.

| Compound | Assay | Apparent Potency (EC₅₀) | Reference |

|---|---|---|---|

| MT-45 | cAMP Accumulation Inhibition | 1.3 μM | nih.gov |

| MT-45 | β-arrestin2 Recruitment | 23.1 μM | nih.gov |

| 2F-MT-45 | cAMP Accumulation Inhibition | 42 nM | nih.gov |

| 2F-MT-45 | β-arrestin2 Recruitment | 196 nM | nih.gov |

Enzyme Inhibition Studies

In addition to receptor binding, derivatives of this compound have been assessed for their ability to inhibit various enzymes, revealing further mechanistic pathways through which they may exert biological effects.

The piperazine ring is a common feature in many kinase inhibitors used in oncology. mdpi.com Analogues of this compound have shown inhibitory activity against several kinases. For example, derivatives of a related compound were found to inhibit Cyclin-Dependent Kinase 12/13 (CDK12/13) activity in vitro. Palbociclib and Ribociclib, which contain a piperazine moiety, are known inhibitors of CDK4/6. mdpi.com Furthermore, the analogue 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine (B6066330) has been reported to inhibit CSBP/p38 kinase, a key enzyme in inflammatory pathways. vulcanchem.com Another related compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, was identified as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. nih.govuq.edu.au

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for conditions like Alzheimer's disease. bg.ac.rstandfonline.com Several studies have demonstrated that benzylpiperazine and related structures can be potent cholinesterase inhibitors.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were evaluated for anti-AChE activity. nih.gov One compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21 ), emerged as a highly potent AChE inhibitor with an IC₅₀ of 0.56 nM and showed 18,000-fold greater affinity for AChE over BuChE. nih.gov

In another study, new thiazole-piperazine derivatives were synthesized and screened for anticholinesterase activity. tandfonline.comtandfonline.com The compound 2-(4-Cyclohexylpiperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl])acetamide (5c ) was among the synthesized molecules. tandfonline.comtandfonline.com While specific data for 5c was part of a broader study, other analogues in the series, like compounds 5n and 5o , showed very high AChE inhibition (96.44% and 99.83% at 0.1 µM, respectively), with compound 5o having an IC₅₀ of 0.011 µM. tandfonline.com

Table 3: Cholinesterase Inhibition by Benzylpiperazine/piperidine (B6355638) Analogues This table is interactive. You can sort and filter the data.

| Compound | Target | Inhibition (IC₅₀) | Selectivity (AChE vs. BuChE) | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (21 ) | AChE | 0.56 nM | 18,000-fold for AChE | nih.gov |

| Thiazole-piperazine derivative (5o ) | AChE | 0.011 µM | N/A | tandfonline.com |

Metabolic Enzyme Inhibition (e.g., Inosine-5′-Monophosphate Dehydrogenase)

In the search for novel antimicrobial agents, particularly for drug-resistant tuberculosis, inosine-5′-monophosphate dehydrogenase (IMPDH) has emerged as a critical metabolic enzyme target. nih.govresearchgate.net IMPDH catalyzes the NAD+-dependent conversion of inosine-5′-monophosphate (IMP) to xanthosine-5′-monophosphate (XMP), a rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of this pathway is crucial as it disrupts the supply of essential building blocks for DNA and RNA synthesis, which is vital for the rapid proliferation of pathogens like Mycobacterium tuberculosis. nih.gov

Analogues of this compound have been investigated for their potential to inhibit this key enzyme. A notable example is cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1 in the referenced study), which demonstrated anti-tubercular activity by targeting IMPDH in M. tuberculosis. researchgate.netnih.govrcsb.orgpdbj.org Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. These studies have established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for potent activity. researchgate.netnih.gov

X-ray crystallography has revealed that these analogues bind to the NAD-binding pocket of IMPDH. researchgate.netnih.gov Modifications to the cyclohexyl ring have been shown to influence both enzyme inhibition and whole-cell activity. For instance, adding a methyl group at the 2-position of the cyclohexyl ring (compound 13) moderately improved IMPDH inhibition while maintaining whole-cell activity against M. tuberculosis. nih.gov Conversely, replacing the cyclohexyl ring with a larger cycloheptyl ring (compound 14) led to a decrease in both enzyme and whole-cell activity. nih.gov These findings underscore the specific structural requirements for effective inhibition of this metabolic enzyme.

Table 1: Inhibitory Activity of Cyclohexylpiperazine Analogues against M. tuberculosis IMPDH

| Compound | Modification | IMPDH IC₅₀ (µM) | M. tuberculosis MIC₉₀ (µM) |

|---|---|---|---|

| Compound 12 | Methyl group at position-1 of cyclohexyl ring | 2.4 | 250 |

| Compound 13 | Methyl group at position-2 of cyclohexyl ring | 0.084 | 31.2 |

| Compound 14 | Cycloheptyl ring instead of cyclohexyl | 0.83 | 31.2 |

Cyclooxygenase Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) and other prostanoids. mdpi.comnih.gov Two primary isoforms, COX-1 and COX-2, have been identified. mdpi.combrieflands.com COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. nih.gov In contrast, the COX-2 isoform is typically induced by pro-inflammatory stimuli and is a central mediator of pain and inflammation. mdpi.comnih.gov Consequently, selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The piperazine scaffold is a common feature in various biologically active compounds, and its derivatives have been explored for a range of therapeutic effects, including anti-inflammatory properties. While direct studies on this compound as a COX inhibitor are not extensively detailed in the available literature, the general class of piperazine derivatives has been investigated for this activity. researchgate.net For example, new sets of non-steroidal anti-inflammatory drug (NSAID) conjugates containing a triazole ring, synthesized from precursors that could include piperazine structures, have shown significant and selective COX-2 inhibition. mdpi.com Molecular modeling studies of these types of compounds often show critical interactions with key amino acid residues like Arg120 at the entrance of the cyclooxygenase active site, which is crucial for binding. mdpi.com The involvement of COX enzymes, particularly COX-2, extends beyond inflammation to pathologies like neurodegenerative diseases and cancer, making COX inhibitors a subject of broad research interest. mdpi.comnih.gov

Cellular and Molecular Mechanisms

Modulation of Cell Viability and Proliferation in in vitro Cancer Models

Derivatives of this compound have demonstrated significant potential as anticancer agents by modulating cell viability and proliferation in various cancer models. researchgate.net The piperazine ring is a recognized scaffold in the design of antitumor drugs. researchgate.net A key mechanism for these compounds involves interaction with sigma (σ) receptors, which are overexpressed in many types of tumors, including breast, prostate, and pancreatic cancers. researchgate.netnih.gov

Specifically, N-cyclohexylpiperazine derivatives such as (±)-PB28 exhibit high affinity for σ₂ receptors. nih.gov The density of σ₂ receptors is approximately 10 times higher in proliferating tumor cells compared to quiescent ones, making them an attractive target for cancer therapy. nih.gov Agonists of the σ₂ receptor have been shown to induce cell death through both apoptotic and non-apoptotic pathways. nih.gov For instance, certain sigma-2 agonists have proven effective in preclinical models of pancreatic cancer. researchgate.net

In addition to sigma receptor modulation, some cyclohexylpiperazine derivatives exhibit P-glycoprotein (P-gp) inhibitory activity. P-gp is an efflux pump that contributes to multidrug resistance in tumors. researchgate.net By inhibiting P-gp, these compounds can potentially overcome resistance to conventional chemotherapeutic agents. One study described a series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines that not only had high affinity for sigma receptors but also inhibited P-gp, leading to significant growth inhibition in P-gp overexpressing tumor cells. researchgate.net

Furthermore, phenyl-cyclohexyl-piperazine analogues have been identified as inhibitors of the transient receptor potential vanilloid 6 (TRPV6) calcium channel, which is upregulated in numerous cancers, including breast and ovarian cancer. rsc.org Inhibition of TRPV6 by these compounds has been shown to reduce the growth rate of cancer cells that express high levels of this channel. rsc.org

Table 2: Antiproliferative Activity of Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Reported Activity | Mechanism of Action |

|---|---|---|---|

| 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines | MDCK-MDR1 | Induces 50% cell death as a single agent | σ₂ receptor agonist, P-gp inhibitor |

| Phenyl-cyclohexyl-piperazine (Compound 1) | T47D (Breast Cancer) | IC₅₀ = 25 ± 10 μM | TRPV6 inhibitor |

| Phenyl-cyclohexyl-piperazine (Compound 1) | SKOV3 (Ovarian Carcinoma) | IC₅₀ > 50 μM (less affected) | Low TRPV6 expression |

| Piperazines with 2-chlorophenyl moiety (5b) | Lung Carcinoma | Cell Viability = 25.11 ± 2.49% | Cytotoxic effect |

| Piperazines with 2,4-dimethylphenyl moiety (5i) | Lung Carcinoma | Cell Viability = 25.31 ± 3.62% | Cytotoxic effect |

Investigation of Neuroprotective Mechanisms (e.g., Enhancement of Synaptic Plasticity, Reduction of Oxidative Stress)

Analogues of this compound are being investigated for their neuroprotective properties, with significant focus on their interaction with the sigma-1 (σ₁) receptor. researchgate.netmdpi.com The σ₁ receptor is a unique intracellular chaperone protein, particularly abundant in the endoplasmic reticulum (ER), that plays a crucial role in maintaining cellular homeostasis and protecting against various stressors implicated in neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov

Agonism at the σ₁ receptor by cyclohexylpiperazine derivatives has been shown to confer neuroprotection through multiple mechanisms. researchgate.netmdpi.com One primary mechanism is the reduction of oxidative stress. researchgate.netnih.gov σ₁ receptor agonists can prevent the accumulation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.net This is supported by findings where these compounds protected SH-SY5Y neuroblastoma cells against oxidative stress induced by hydrogen peroxide. researchgate.net

Another key neuroprotective action is the regulation of intracellular calcium (Ca²⁺) signaling and the modulation of ER stress. mdpi.comnih.gov The σ₁ receptor can stabilize the ER stress sensor IRE1, promoting cell survival. mdpi.com By preventing prolonged ER stress and subsequent apoptosis, these compounds help maintain neuronal integrity. nih.gov Furthermore, σ₁ receptor activation is linked to the enhancement of synaptic plasticity. researchgate.net This can occur through mechanisms such as promoting brain-derived neurotrophic factor (BDNF) dependent pathways, which are essential for neuronal survival, growth, and the formation of new synapses. researchgate.net The ability of these compounds to alleviate Aβ-mediated synaptotoxicity in models of Alzheimer's disease further highlights their therapeutic potential. duq.edu

Anti-malarial Action and Related Biological Effects

The piperazine heterocycle is a recognized "privileged structure" in medicinal chemistry and has been incorporated into numerous compounds developed for its anti-malarial properties. researchgate.net Research into novel anti-malarial agents has identified derivatives containing a cyclohexylpiperazine moiety as having promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. grafiati.com

In a series of phenoxy-benzimidazole (PBI) compounds, a di-fluoro-substituted derivative featuring a cyclohexyl piperazine side-chain demonstrated potent in vitro activity against the chloroquine-sensitive (NF54) strain of P. falciparum with an IC₅₀ value of 0.012 µM. grafiati.com This particular analogue also showed improved solubility, a desirable property for drug development. grafiati.com The structure-activity relationship in this series indicated that the cyclohexyl piperazine side-chain was a key contributor to the enhanced antiplasmodial activity. grafiati.com Other research has explored cyclopropyl (B3062369) carboxamide analogues that target the mitochondrial protein cytochrome b (cyt b) in the parasite, highlighting the diversity of mechanisms through which anti-malarial compounds can act. nih.gov While not directly a cyclohexylpiperazine, this work underscores the importance of exploring different structural motifs to combat malaria. nih.gov

Anti-tubercular Activity and Target Engagement

The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. researchgate.netresearchgate.netnih.gov Analogues of this compound have been identified as a promising class of compounds in this area. researchgate.netnih.gov The primary molecular target for their anti-tubercular effect is the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH), which is essential for the bacterium's survival. researchgate.netnih.govpdbj.org

Specifically, the compound cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone and its derivatives have been extensively studied. researchgate.netnih.gov These compounds exhibit whole-cell activity against replicating M. tuberculosis H37Rv. researchgate.net Target engagement has been unequivocally confirmed through several methods. X-ray crystallography studies have shown that these inhibitors bind directly within the NAD-binding pocket of IMPDH, elucidating the molecular basis of their inhibitory action. researchgate.netnih.gov

Furthermore, genetic studies using conditional knockdown of the IMPDH-encoding gene (guaB2) have demonstrated that reduced expression of the enzyme leads to increased susceptibility of the bacteria to these compounds, confirming that IMPDH is the intracellular target. researchgate.net The development of resistant mutants with substitutions in the IMPDH enzyme further validates this target engagement. researchgate.netnih.gov The research has also identified benzylurea (B1666796) derivatives as promising inhibitors, indicating that the core piperazine structure can be successfully modified to enhance anti-tubercular potency. researchgate.netnih.gov

Table 3: Anti-tubercular Activity of IMPDH Inhibitor Analogues

| Compound | Description | M. tuberculosis H37Rv MIC₉₀ (µM) |

|---|---|---|

| Compound 1 | Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | 3.9 |

| Compound 13 | Addition of a methyl group at position-2 of the cyclohexyl ring | 31.2 |

| Compound 14 | Replacement of cyclohexyl with a cycloheptyl ring | 31.2 |

| Compound 21 | Analogue with activity against a resistant mutant | - |

MIC data for Compound 21 against the resistant mutant was noted as active but a specific value was not provided in the summary.

Anti-inflammatory Response Pathways in Cellular Assays

Detailed experimental data from cellular assays elucidating the specific anti-inflammatory response pathways of this compound are not extensively available in the public scientific literature. However, the broader class of piperazine derivatives has been the subject of numerous preclinical investigations, providing insights into their potential mechanisms of action against inflammation. These studies often focus on key signaling pathways and the production of inflammatory mediators.

Research into functionally similar piperazine-containing compounds suggests that a primary mechanism underlying their anti-inflammatory effects involves the modulation of pro-inflammatory cytokine production. For instance, studies on various N-substituted piperazine derivatives have demonstrated their ability to inhibit the release of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in cellular models of inflammation, often stimulated by lipopolysaccharide (LPS). The inhibition of these cytokines is a critical therapeutic target in many inflammatory diseases.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β. Several investigations into piperazine analogues have explored their impact on this pathway. It is hypothesized that compounds like this compound may exert their anti-inflammatory effects by interfering with the activation of NF-κB, thereby preventing the translocation of its subunits to the nucleus and subsequent gene transcription. This interference can occur at various points within the signaling cascade.

The structural characteristics of this compound, specifically the presence of the benzyl and cyclohexyl moieties on the piperazine core, are believed to be crucial for its biological activity. Structure-activity relationship (SAR) studies on related piperazine derivatives have shown that the nature of the substituents on the nitrogen atoms significantly influences their anti-inflammatory potency. For example, the lipophilicity and steric bulk of these substituents can affect how the molecule interacts with its biological targets, which may include enzymes or receptors involved in inflammatory signaling.

Computational Chemistry and Molecular Modeling Applications for 1 Benzyl 4 Cyclohexylpiperazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-benzyl-4-cyclohexylpiperazine research, docking simulations are primarily used to predict how this ligand and its derivatives interact with their biological targets, most notably sigma (σ) receptors. nih.govunict.it

The process involves placing the 3D structure of the ligand into the binding site of a receptor whose structure has been determined experimentally (e.g., through X-ray crystallography) or modeled (e.g., via homology modeling). An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each to estimate the binding affinity.

Studies on piperazine-based ligands have successfully used molecular docking to elucidate key interactions within the receptor's binding pocket. researchgate.net For derivatives of this compound, these simulations reveal critical interactions, such as:

Hydrophobic Interactions: The benzyl (B1604629) and cyclohexyl groups often form hydrophobic interactions with nonpolar amino acid residues in the receptor's binding cavity. researchgate.net

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors, forming crucial connections with specific amino acid residues. mdpi.com

Aromatic Interactions: The benzyl group can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine or tryptophan within the binding site.

These simulations are instrumental in understanding why certain structural modifications enhance or diminish the binding affinity of the compound. For instance, docking studies on a series of N-benzylpiperazines helped to rationalize their affinity for the σ1 receptor, providing a molecular basis for their observed activities. researchgate.net By visualizing these predicted binding poses, researchers can make informed decisions for the rational design of new analogs with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. A sophisticated 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), is particularly useful for understanding the steric and electrostatic properties required for optimal ligand-receptor interaction.

For cyclohexylpiperazine derivatives, CoMFA has been applied to develop predictive models for their affinity towards the sigma-2 (σ2) receptor. researchgate.net In one such study, a set of cyclohexylpiperazine ligands was used to generate a CoMFA model. This model provided contour maps that visually represent the regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for binding affinity. researchgate.net

The key findings from such analyses on cyclohexylpiperazine analogs include:

Steric Fields: The models often indicate that bulky substituents are favored in certain regions, corresponding to larger hydrophobic pockets in the receptor, while steric hindrance in other areas can drastically reduce affinity.

Electrostatic Fields: The contour maps highlight areas where positive or negative electrostatic potentials are crucial. For example, a region of positive potential on the ligand might favorably interact with a negatively charged amino acid residue in the receptor.

A study on cyclohexylpiperazine σ2 ligands resulted in a CoMFA model with significant predictive power. The statistical quality of a QSAR model is often described by parameters like q² (from cross-validation) and r² (for the final model). A higher value indicates a more robust and predictive model. researchgate.net

Table 1: Example of CoMFA Model Statistical Parameters for Cyclohexylpiperazine Ligands

| Alignment Method | q² (TSET) | r² (TSET) | r² (PSET) |

|---|---|---|---|

| Automated FlexS | 0.69 | 0.98 | 0.13/0.16 |

| Manual Alignment | 0.73 | 0.95 | 0.55/0.73 |

Data sourced from a 3D-QSAR study on cyclohexylpiperazine sigma(2) ligands. researchgate.net TSET: Training Set; PSET: Prediction Set.

This data demonstrates that a rationally driven manual alignment yielded a more predictive model (higher r² for the prediction set) than an automated method, underscoring the importance of chemical intuition in building these models. researchgate.net Such QSAR and CoMFA models are powerful tools for virtually screening new derivatives of this compound to prioritize the synthesis of the most promising candidates. nih.gov

Theoretical Predictions of Molecular Interactions and Binding Modes

Beyond the static pictures provided by molecular docking, more advanced computational methods like molecular dynamics (MD) simulations are used to predict the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the molecular interactions in a physiological environment, typically including water molecules and ions. researchgate.net

For compounds like this compound, MD simulations can:

Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it shifts to an alternative, more stable conformation. units.it

Identify Key Residues: MD simulations can reveal which amino acid residues form the most persistent and crucial interactions with the ligand throughout the simulation, helping to confirm the importance of interactions suggested by docking. nih.gov

Reveal Conformational Changes: Both the ligand and the receptor can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often critical for biological function.

For example, MD simulations performed on piperidine (B6355638)/piperazine-based compounds bound to the σ1 receptor have revealed the crucial amino acid residues that interact with the ligands, helping to decipher the binding mode and guide further structure-based optimization. nih.gov These theoretical studies can also calculate the free energy of binding, which provides a more accurate prediction of binding affinity than simple docking scores. The good correlation often observed between calculated free binding energies and experimentally determined Ki values validates the computational model and deepens the understanding of the ligand-receptor interactions at an atomic level. units.it

Table 2: Binding Affinities of Selected Piperazine Derivatives for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine (14) | σ (using [3H]DTG) | 5.3 |

| σ (using [3H]-(+)-pentazocine) | 71 | |

| 1-Benzylpiperazine (B3395278) analogue (13) | σ (using [3H]DTG) | 7.0 |

| 5-HT1A | 3.6 | |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | σ1 | 2.7 |

| Small N-cyclohexylpiperazine (59) | σ2 | 4.70 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | 3.2 |

This table presents a selection of binding affinity data for various piperazine derivatives to illustrate the range of activities and receptor selectivities studied. nih.govacs.orgacs.orgnih.gov

Preclinical Pharmacological Evaluation of 1 Benzyl 4 Cyclohexylpiperazine Analogues in in Vivo Animal Models

Neuropharmacological Effects in Rodent Models of Neurological Disorders

The sigma-1 (σ1) receptor, a molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. mdpi.comnih.gov Its role in cellular survival and neuroprotection has spurred the investigation of σ1 receptor ligands, including benzylpiperazine derivatives, in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. mdpi.comnih.gov

While specific in vivo studies focusing exclusively on 1-benzyl-4-cyclohexylpiperazine in rodent models of neurological disorders are not extensively detailed in publicly available literature, the broader class of piperazine (B1678402) and piperidine (B6355638) derivatives with affinity for sigma receptors has demonstrated promising neuroprotective effects. For instance, σ1 receptor agonists have been shown to confer robust neuroprotection in various animal studies. nih.gov One notable example is the agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), which has been found to prevent infarction in animal models of middle cerebral artery occlusion/reperfusion. nih.gov Furthermore, the σ1 receptor agonist PRE-084 has demonstrated the ability to attenuate β-amyloid 25-35-induced lipid peroxidation in the hippocampus of animal models. nih.gov These neuroprotective actions are often attributed to the modulation of N-methyl-D-aspartate (NMDA) receptor activity and the regulation of intracellular calcium homeostasis. nih.gov

In the context of Alzheimer's disease models, the administration of certain benzylpiperidine derivatives has been linked to memory improvements. For example, in a scopolamine-induced mouse model of memory impairment, specific 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety demonstrated an ameliorating effect in the Morris water maze test. nih.gov These compounds also exhibited neuroprotective effects against hydrogen peroxide-induced oxidative stress in PC12 cells, a cell line often used in neurological research. nih.gov

For Parkinson's disease, research has indicated that a reduction in striatal dendritic spines is a consistent finding in rodent and primate models. nih.gov While direct evidence for this compound is limited, the exploration of sigma receptor ligands in these models is an active area of research. Similarly, in models of Huntington's disease, where excitotoxicity and mitochondrial dysfunction are key pathological features, the neuroprotective potential of sigma-1 receptor modulation is a subject of ongoing investigation. nih.govgoogle.com

It is important to note that the development of compounds for neurodegenerative diseases often involves multi-target directed ligands (MTDLs). In this approach, molecules are designed to interact with multiple targets involved in the disease pathology. For instance, some benzylpiperidine derivatives have been designed as dual inhibitors of cholinesterases and modulators of other targets relevant to Alzheimer's disease. nih.gov

While the direct in vivo neuropharmacological profile of this compound in specific neurological disorder models requires further elucidation, the existing data on related benzylpiperazine and piperidine analogues underscore the potential of this chemical class in the development of novel therapeutics for neurodegenerative conditions.

Pain Modulatory Effects in Inflammatory and Neuropathic Pain Models

The involvement of the σ1 receptor in the modulation of pain signaling has made it a compelling target for the development of novel analgesics. nih.gov Antagonists of the σ1 receptor, in particular, have been shown to produce antinociceptive and anti-allodynic effects in various animal models of pain. nih.gov Research into benzylpiperazine derivatives has yielded promising results in this domain.

A study on a series of new benzylpiperazinyl derivatives identified 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a close analogue of this compound, as a potent and selective σ1 receptor antagonist. nih.gov This compound, hereafter referred to as Compound 15, underwent evaluation in established mouse models of inflammatory and neuropathic pain. nih.gov

In a model of inflammatory pain, the formalin test, Compound 15 demonstrated significant and dose-dependent antinociceptive effects. nih.gov The formalin test involves the injection of a dilute formalin solution into the paw of the animal, which elicits a biphasic pain response. The first phase is due to direct chemical stimulation of nociceptors, while the second phase is driven by an inflammatory response. The ability of Compound 15 to attenuate the pain behaviors in this model suggests its potential in managing inflammatory pain conditions. nih.gov

To assess its efficacy in a neuropathic pain context, Compound 15 was tested in the chronic constriction injury (CCI) model in mice. nih.gov This model mimics the symptoms of human neuropathic pain, such as allodynia (pain in response to a normally non-painful stimulus). Compound 15 was found to reduce the mechanical allodynia resulting from the sciatic nerve constriction. nih.gov Its anti-allodynic effects were comparable to the positive control, gabapentin, and notably, it exhibited a longer duration of action than a reference σ1 receptor antagonist, CM304. nih.gov

A crucial aspect of preclinical evaluation is the assessment of potential side effects, such as sedation or motor impairment, which could confound the interpretation of analgesic testing. In the rotarod assay, a test used to evaluate motor coordination, Compound 15 did not produce any significant impairment at doses that were effective in the pain models. nih.gov This suggests that the observed analgesic effects are not a consequence of sedation or a general disruption of motor function. nih.gov

The table below summarizes the in vivo pain modulatory effects of Compound 15.

| Animal Model | Type of Pain | Effect of Compound 15 | Outcome |

| Mouse Formalin Test | Inflammatory | Dose-dependent antinociception | Significant reduction in pain behaviors |

| Mouse Chronic Constriction Injury (CCI) Model | Neuropathic | Dose-dependent anti-allodynia | Reduction in mechanical allodynia with a prolonged duration of action compared to a reference compound |

| Mouse Rotarod Assay | Motor Coordination | No significant impairment | Suggests a lack of sedative or motor-impairing effects at analgesic doses |

These findings highlight the potential of benzylpiperazine analogues, specifically those acting as σ1 receptor antagonists, as a promising class of compounds for the treatment of both inflammatory and neuropathic pain, with a favorable profile regarding motor side effects. nih.gov

Future Directions and Emerging Research Perspectives for 1 Benzyl 4 Cyclohexylpiperazine

Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The structural scaffold of 1-Benzyl-4-cyclohexylpiperazine presents a versatile platform for the design and synthesis of new analogues with improved pharmacological profiles. Research efforts in this domain are likely to concentrate on systematic modifications of its core components—the benzyl (B1604629) group, the piperazine (B1678402) ring, and the cyclohexyl moiety—to optimize interactions with biological targets and enhance therapeutic efficacy.

One promising approach involves the modification of the benzyl and cyclohexyl rings. For instance, the introduction of various substituents on these rings could significantly influence the compound's binding affinity and selectivity. Structure-activity relationship (SAR) studies on related arylpiperazine derivatives have demonstrated that substitutions at the ortho position of an aryl ring can improve both binding and functional potency. Similarly, replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups may lead to analogues with enhanced activity. In a study of related compounds, replacement of a cyclohexyl group with a cycloheptyl ring altered both enzyme and whole-cell activities. nih.gov

Furthermore, the synthesis of novel analogues can be achieved through various established and emerging chemical reactions. The Mitsunobu reaction, for example, has been successfully employed for the C-N bond formation in the synthesis of this compound and other related pharmaceuticals like Piribedil and Cinnarizine. acs.org This method, known for its mild reaction conditions and broad substrate scope, allows for the efficient synthesis of a diverse library of analogues. acs.org Reductive amination is another key synthetic strategy that has been widely used to prepare N-alkyl piperazine derivatives. mdpi.com

The following table summarizes potential modifications and the expected impact on the properties of this compound analogues:

| Structural Modification | Rationale | Potential Outcome | Relevant Findings on Related Compounds |

| Substitution on the Benzyl Ring | To explore electronic and steric effects on target binding. | Enhanced potency and selectivity. | Ortho-substitutions on aryl rings of arylpiperazines improved binding and functional potency. acs.org |

| Substitution on the Cyclohexyl Ring | To investigate the role of lipophilicity and steric bulk. | Improved pharmacokinetic properties and target engagement. | Addition of a methyl group to the cyclohexyl ring in a related inhibitor moderately improved inhibitory activity. nih.gov |

| Replacement of the Cyclohexyl Ring | To explore different hydrophobic interactions. | Altered binding affinity and selectivity. | Replacement with a cycloheptyl ring in a related compound reduced enzyme and whole-cell activities. nih.gov |

| Modification of the Piperazine Linker | To optimize the spatial orientation of the benzyl and cyclohexyl groups. | Enhanced binding to the target protein. | Elongating or shortening the linker in related sigma receptor ligands affected affinity. frontiersin.org |

Exploration of New Therapeutic Indications Based on Mechanistic Insights

Emerging research into the mechanisms of action of piperazine-containing compounds, particularly their interactions with sigma receptors, opens up new avenues for the therapeutic application of this compound and its analogues. Sigma receptors, which are ligand-regulated molecular chaperones, are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. nih.govresearchgate.net

Analogues of this compound, such as 1-aralkyl-4-benzylpiperazine derivatives, have shown significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.net Ligands that modulate these receptors have demonstrated potential in the treatment of neuropathic pain, depression, and neurodegenerative diseases like Alzheimer's disease. nih.govunict.it Specifically, σ1 receptor agonists have shown neuroprotective effects against oxidative stress and glutamate-induced toxicity. researchgate.net This suggests that this compound and its derivatives could be investigated for their potential as neuroprotective agents.

Moreover, the overexpression of σ2 receptors in various tumor cell lines makes them an attractive target for the development of anticancer drugs. frontiersin.orgacs.org High-affinity σ2 receptor ligands have been shown to inhibit cancer cell proliferation and induce apoptosis. researchgate.net Therefore, designing analogues of this compound with high affinity and selectivity for the σ2 receptor could lead to the development of novel anticancer agents.

The potential therapeutic indications for this compound analogues based on their mechanistic insights are summarized in the table below:

| Potential Therapeutic Indication | Underlying Mechanism | Supporting Evidence from Related Compounds |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Modulation of sigma-1 receptors, leading to neuroprotection. nih.govresearchgate.net | Sigma-1 receptor agonists show neuroprotective effects in preclinical models. researchgate.net |

| Neuropathic Pain | Antagonism of sigma-1 receptors. unict.it | Selective sigma-1 receptor antagonists have shown analgesic effects in animal models of neuropathic pain. unict.it |

| Depression | Modulation of sigma-1 receptors and potentially monoamine oxidase (MAO) inhibition. nih.govtandfonline.com | Some sigma-1 receptor ligands exhibit antidepressant-like effects. Piperazine derivatives have been explored as MAO inhibitors. tandfonline.comnih.gov |

| Cancer | Targeting of overexpressed sigma-2 receptors in tumor cells, leading to inhibition of proliferation and apoptosis. frontiersin.orgresearchgate.net | High-affinity sigma-2 receptor ligands inhibit the growth of various cancer cell lines. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines

To accelerate the discovery and development of novel this compound-based therapeutics, the integration of advanced computational and experimental methodologies is crucial. These approaches can provide valuable insights into the structure-activity relationships, predict the pharmacological properties of new analogues, and streamline the drug discovery process.

Computational methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to rationalize the binding of this compound analogues to their biological targets. For instance, docking studies can predict the binding poses of ligands within the active site of a receptor, helping to guide the design of new derivatives with improved affinity. duq.edu In silico prediction of physicochemical properties using programs like Molinspiration and MolSoft can help in assessing the "drug-likeness" of newly designed compounds based on criteria such as Lipinski's rule of five. tandfonline.comnih.gov

Advanced experimental methodologies are also essential for the comprehensive evaluation of new analogues. High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of large compound libraries. The development of combinatorial libraries of related structures, such as sulfonamides, has been used to study the relationship between molecular properties and chromatographic retention, which can be relevant for purification and analysis. soton.ac.uk Furthermore, sophisticated in vitro assays, such as radioligand binding assays, are critical for determining the affinity and selectivity of new compounds for their intended targets. unict.it In vivo studies in relevant animal models are then necessary to evaluate the efficacy and pharmacokinetic profiles of the most promising candidates. unict.it

The integration of these advanced methodologies can create a synergistic and iterative cycle of drug discovery, as illustrated in the table below:

| Methodology | Application in the Drug Discovery Pipeline | Example from Related Research |

| Computational | ||

| Molecular Docking | Predicting ligand-receptor interactions and guiding the design of new analogues. | Docking studies of analogues in MEK5 and PI3Kδ homology models have been performed. duq.edu |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity to predict the potency of new compounds. | Used in the design of various therapeutic agents. |

| In Silico ADME/Tox Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds to prioritize candidates for synthesis. | Physicochemical properties of piperazine derivatives were predicted using Molinspiration and MolSoft. tandfonline.comnih.gov |

| Experimental | ||

| Combinatorial Synthesis | Rapid generation of a diverse library of analogues for screening. | A library of sulfonamides was designed and synthesized for analysis. soton.ac.uk |

| High-Throughput Screening (HTS) | Rapidly screening large numbers of compounds for biological activity. | A common practice in modern drug discovery. |

| Radioligand Binding Assays | Determining the binding affinity and selectivity of compounds for specific receptors. | Used to determine the affinity of piperazine derivatives for sigma-1 and sigma-2 receptors. unict.it |

| In Vivo Animal Models | Evaluating the efficacy and safety of lead compounds in a physiological setting. | Animal models of neuropathic pain were used to test the analgesic effects of piperidine (B6355638) and piperazine derivatives. unict.it |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.